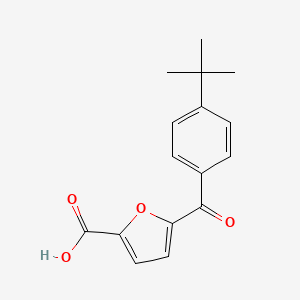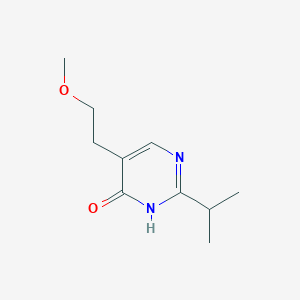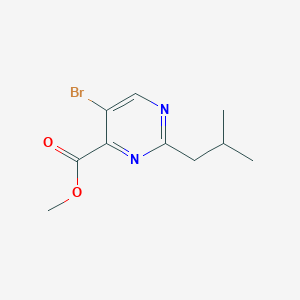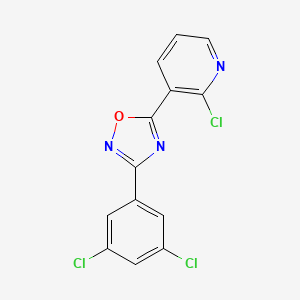
5-(4-(tert-Butyl)benzoyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(tert-Butyl)benzoyl)furan-2-carboxylic acid is an organic compound with the molecular formula C16H16O4 It is a derivative of furan, a heterocyclic aromatic compound, and features a tert-butyl group attached to a benzoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(tert-Butyl)benzoyl)furan-2-carboxylic acid typically involves the reaction of 4-tert-butylbenzoyl chloride with furan-2-carboxylic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-(tert-Butyl)benzoyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can be esterified or amidated to form esters or amides, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 5-(4-(tert-Butyl)benzyl)furan-2-carboxylic acid.
Substitution: Esters or amides of this compound.
Aplicaciones Científicas De Investigación
5-(4-(tert-Butyl)benzoyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(4-(tert-Butyl)benzoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of its anti-inflammatory effects, the compound may modulate the activity of inflammatory mediators and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methylbenzoyl)furan-2-carboxylic acid
- 5-(4-Ethylbenzoyl)furan-2-carboxylic acid
- 5-(4-Isopropylbenzoyl)furan-2-carboxylic acid
Uniqueness
5-(4-(tert-Butyl)benzoyl)furan-2-carboxylic acid is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Propiedades
Fórmula molecular |
C16H16O4 |
|---|---|
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
5-(4-tert-butylbenzoyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C16H16O4/c1-16(2,3)11-6-4-10(5-7-11)14(17)12-8-9-13(20-12)15(18)19/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
IJOIGMDPHVRHHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11790055.png)


![3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11790070.png)
![1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11790082.png)



![2-Aminobenzo[d]thiazole-5-carboxamide](/img/structure/B11790097.png)
![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11790109.png)

